molecular formula C10H11N3O3 B7792278 2-amino-6,7-dimethoxy-1H-quinazolin-4-one

2-amino-6,7-dimethoxy-1H-quinazolin-4-one

Cat. No.: B7792278
M. Wt: 221.21 g/mol
InChI Key: OEASVAKVZYHCQH-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-6,7-dimethoxy-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is utilized in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

2-amino-6,7-dimethoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-amino-6,7-dimethoxy-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 2-amino-6,7-dimethoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but typically involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

When compared to similar compounds, 2-amino-6,7-dimethoxy-1H-quinazolin-4-one exhibits unique properties that make it valuable for specific applications. Similar compounds might include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular frameworks may share some reactivity patterns but differ in their specific interactions with biological targets. This uniqueness can be attributed to subtle differences in their chemical makeup, which can influence their behavior in various environments.

Properties

IUPAC Name

2-amino-6,7-dimethoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASVAKVZYHCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.